molecular formula C11H21NO2 B13073801 Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Cat. No.: B13073801
M. Wt: 199.29 g/mol
InChI Key: LFICAOYKBJDEAK-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-(3,3-Dimethylpiperidin-4-yl)acetate

Chemical Identity and Structural Features

This compound belongs to the piperidine derivative family, a class of six-membered heterocyclic compounds containing one nitrogen atom. Its structure comprises a piperidine ring substituted with two methyl groups at the 3-position and an ethyl acetate moiety at the 4-position. The ester group introduces polarity and hydrolytic sensitivity, while the dimethylpiperidine component contributes steric bulk and influences conformational flexibility.

Molecular and Structural Properties
  • Molecular Formula : $$ \text{C}{11}\text{H}{21}\text{NO}_2 $$
  • Molecular Weight : 199.29 g/mol
  • IUPAC Name : Ethyl 2-methyl-2-(piperidin-4-yl)propanoate
  • Synonyms : SCHEMBL594164, EN300-207023

The compound’s SMILES notation ($$ \text{CC1(CNCCC1CC(=O)OCC)C} $$) highlights the spatial arrangement of substituents, with the piperidine ring adopting a chair conformation to minimize steric strain. The ethyl ester group ($$ \text{-COOCH}2\text{CH}3 $$) enhances solubility in organic solvents, making it amenable to further synthetic modifications.

Key Structural Attributes
Feature Description
Piperidine Core Six-membered ring with nitrogen, enabling hydrogen bonding and basicity.
3,3-Dimethyl Substitution Methyl groups at the 3-position create steric hindrance, affecting reactivity.
Ethyl Acetate Moiety Ester functionality facilitates hydrolysis to carboxylic acid derivatives.

Historical Development and Discovery

The first documented synthesis of this compound remains unclear in public databases. However, its inclusion in PubChem since 2010 suggests it emerged as a compound of interest during early 21st-century explorations into piperidine-based pharmaceuticals. Piperidine derivatives gained prominence in the 1990s with the development of antipsychotics and analgesics, likely driving interest in substituted variants like this compound.

Early research focused on optimizing synthetic routes to access 3,3-dimethylpiperidine scaffolds, which are challenging to construct due to steric constraints. Advances in catalytic hydrogenation and ring-closing metathesis enabled efficient production of such structures, paving the way for derivatives like this compound.

Significance in Contemporary Chemical Research

This compound serves as a versatile intermediate in medicinal chemistry. Its piperidine core is a common pharmacophore in drugs targeting the central nervous system, while the ester group allows for prodrug strategies. Recent applications include:

  • Drug Discovery : As a precursor to molecules with affinity for sigma receptors or opioid receptors.
  • Chemical Biology : Functionalization of the ester group enables conjugation with fluorescent probes for cellular imaging.
  • Catalysis : The tertiary amine in the piperidine ring can act as a ligand in asymmetric synthesis.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3/h9,12H,4-8H2,1-3H3

InChI Key

LFICAOYKBJDEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCNCC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,3-dimethylpiperidine, which is reacted with ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, DMF, ethanol.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate has been identified as a candidate for developing new drugs aimed at treating neurological disorders and certain types of cancer. Its structural features allow for modifications that can enhance its biological activity and pharmacokinetic properties.

Cancer Therapy

Recent studies have highlighted the compound's potential in targeting oncogenic drivers such as BCL6, which is implicated in lymphoid malignancies. Optimization of pharmacokinetic properties has led to the discovery of derivatives that exhibit improved binding affinity and degradation capabilities against BCL6, making them suitable for further development as anticancer agents .

Neurodegenerative Diseases

The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative conditions. Research indicates that derivatives of this compound may enhance cognitive function and provide neuroprotective effects.

This compound exhibits several biological activities that underline its therapeutic potential:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies employing disk diffusion methods have demonstrated its antibacterial capacity, indicating its potential use in treating infections .
  • Antiviral Activity : Preliminary investigations suggest that derivatives may possess antiviral properties, contributing to their utility in broader therapeutic contexts.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical methods. Researchers are exploring different synthetic routes to enhance yield and purity while also allowing for the introduction of functional groups that can modify its pharmacological profile .

Biological Activity Target Organism/Condition Method of Evaluation Outcome
AntibacterialBacillus cereusDisk diffusionInhibition zones observed
AntibacterialEscherichia coliMicrodilutionMIC values established
Neuroprotective effectsCognitive functionIn vivo modelsEnhanced cognitive performance
AnticancerBCL6-related malignanciesBinding affinity assaysImproved degradation observed

Case Studies and Research Findings

Numerous studies have documented the interactions of this compound with biological targets:

  • A study focused on optimizing derivatives for enhanced potency against BCL6 revealed that specific structural modifications significantly impacted binding affinity and degradation rates .
  • Another investigation into its antimicrobial properties highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential utility in clinical settings where antibiotic resistance is a growing concern .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Physicochemical and Toxicological Comparisons

Key Properties Table

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate* ~199.3 3,3-dimethylpiperidine High lipophilicity, potential CNS activity
Ethyl 2-(piperidin-4-yl)acetate 171.24 Piperidine Lower steric hindrance, higher reactivity
Ethyl 2-(4-pyridyl)acetate 165.19 Pyridine Aromatic, reduced basicity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate 335.24 Bromine, sulfinyl Halogen bonding, stable crystal packing

*Estimated based on analogs.

Toxicity Considerations

  • Ethyl Acetate : LC50 in zebrafish embryos is 0.2% (), indicating moderate toxicity. Substituted analogs like the dimethylpiperidine derivative may exhibit reduced volatility but require evaluation of neurotoxic or hepatotoxic effects .
  • Safety Profiles : Piperidine derivatives often require precautions against skin/eye irritation (). Bulky substituents (e.g., benzyl) may mitigate inhalation risks but increase environmental persistence .

Biological Activity

Introduction

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an ethyl acetate group attached to a 3,3-dimethylpiperidine moiety, which contributes to its pharmacological properties. Research indicates that this compound may have potential applications in various therapeutic areas, including anticancer and antimicrobial activities.

  • Molecular Formula : C11_{11}H19_{19}N\O2_2
  • Molecular Weight : Approximately 181.29 g/mol
  • Structure : The unique structure of this compound allows it to interact with various biological targets, enhancing its therapeutic potential.

Biological Activities

  • Anticancer Properties
    • Studies have shown that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of cellular signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Activity
    • This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
    • In Vitro Studies : In vitro evaluations indicate that the compound can inhibit the growth of pathogens such as Escherichia coli and Bacillus cereus, with varying degrees of sensitivity observed between different bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntimicrobialE. coli, B. cereusGrowth inhibition

Case Study: Anticancer Evaluation

A study conducted by researchers involved treating various cancer cell lines with this compound. The results indicated a dose-dependent response where higher concentrations led to increased cell death. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of E. coli and B. cereus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for developing new antimicrobial agents.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods involving piperidine derivatives. Understanding the structure–activity relationship is crucial for optimizing its biological activity.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetateSimilar piperidine structureDifferent steric hindrance due to methyl groups
Ethyl 2-(4-methylpiperidin-1-yl)acetateMethyl substitution on the piperidine ringMay exhibit different biological activities
Ethyl 2-(morpholin-4-yl)acetateMorpholine instead of piperidineOffers different pharmacological profiles

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